![molecular formula C10H16N2S B1465738 1-[(噻吩-3-基)甲基]哌啶-3-胺 CAS No. 1248157-51-8](/img/structure/B1465738.png)
1-[(噻吩-3-基)甲基]哌啶-3-胺
描述
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Thiophen-3-yl)methyl]piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Thiophen-3-yl)methyl]piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
噻吩及其衍生物,包括“1-[(噻吩-3-基)甲基]哌啶-3-胺”,据报道具有广泛的治疗特性 . 它们已被用于开发具有多种药物化学应用的药物,包括抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗菌、抑制激酶和抗癌特性 .
工业化学
噻吩衍生物在工业化学中用作腐蚀抑制剂 . 它们可以在金属表面形成保护层,防止氧化和腐蚀。
材料科学
在材料科学领域,噻吩衍生物发挥着重要作用。 它们被用于开发有机半导体 ,推动电子设备的发展。
有机场效应晶体管 (OFET)
噻吩基分子在有机场效应晶体管 (OFET) 的制造中发挥着重要作用 . 这些晶体管用于各种电子设备,包括传感器、存储设备和有机发光二极管 (OLED)。
有机发光二极管 (OLED)
噻吩衍生物也用于制造有机发光二极管 (OLED) . OLED 用于各种显示应用,包括电视机、计算机显示器和移动电话。
药理特性
具有噻吩环系的分子表现出许多药理特性,例如抗癌、抗炎、抗菌、抗高血压和抗动脉粥样硬化特性 . 例如,苏丙酸具有 2-取代的噻吩骨架,被称为非甾体抗炎药 .
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Some piperidine derivatives have shown to target enzymes such as cholinesterase and beta-secretase .
Mode of Action
Some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . They also inhibit enzymes like cholinesterase and beta-secretase .
Biochemical Pathways
The inhibition of enzymes like cholinesterase and beta-secretase suggests that it may affect pathways related to neurotransmission and amyloid plaque formation .
Result of Action
Some piperidine derivatives have shown antiaggregatory and antioxidant effects, suggesting potential protective effects against oxidative stress and clot formation .
生化分析
Biochemical Properties
1-[(Thiophen-3-yl)methyl]piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .
Cellular Effects
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can alter metabolic pathways within the cell, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-[(Thiophen-3-yl)methyl]piperidin-3-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites within the cell. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of specific biomolecules, thereby altering the overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
1-[(Thiophen-3-yl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-2-1-4-12(7-10)6-9-3-5-13-8-9/h3,5,8,10H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKCNYFHBKOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)
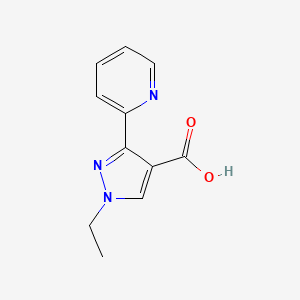
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)

![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)

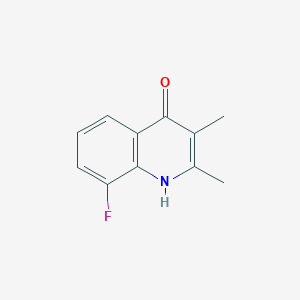
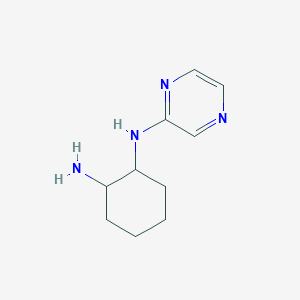
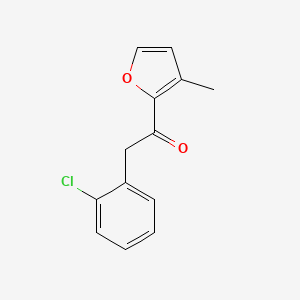

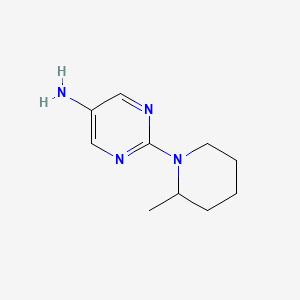
![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)
